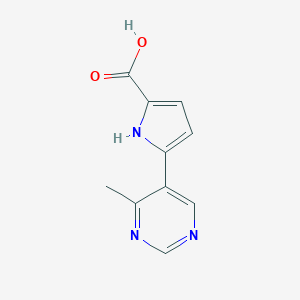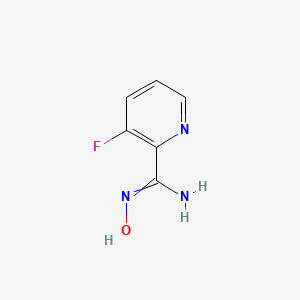
3-Bromo-1-(o-tolyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1-(o-tolyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of a bromine atom and an o-tolyl group (a benzene ring substituted with a methyl group at the ortho position) makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Die industrielle Herstellung von 3-Brom-1-(o-Tolyl)-1H-Pyrazol kann effizientere und skalierbarere Methoden wie die kontinuierliche Fließsynthese umfassen. Dieses Verfahren ermöglicht eine bessere Kontrolle der Reaktionsbedingungen, höhere Ausbeuten und reduzierte Produktionskosten. Die Verwendung von automatisierten Systemen und fortschrittlichen Katalysatoren kann die Effizienz des industriellen Produktionsprozesses weiter verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Brom-1-(o-Tolyl)-1H-Pyrazol unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Bromatom kann unter geeigneten Bedingungen durch andere Nucleophile wie Amine, Thiole oder Alkoxide substituiert werden.
Oxidations- und Reduktionsreaktionen: Die Verbindung kann zu entsprechenden Pyrazoloxiden oxidiert oder reduziert werden, um das Bromatom zu entfernen.
Kopplungsreaktionen: Es kann an Kopplungsreaktionen wie der Suzuki-Miyaura-Kopplung teilnehmen, um Biarylverbindungen zu bilden.
Häufige Reagenzien und Bedingungen
- **Reduktion
Nucleophile Substitution: Reagenzien wie Natriumazid, Kaliumthiolate oder Alkoxide in polaren aprotischen Lösungsmitteln (z. B. Dimethylformamid) werden üblicherweise verwendet.
Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat in wässrigen oder organischen Lösungsmitteln.
Eigenschaften
Molekularformel |
C10H9BrN2 |
|---|---|
Molekulargewicht |
237.10 g/mol |
IUPAC-Name |
3-bromo-1-(2-methylphenyl)pyrazole |
InChI |
InChI=1S/C10H9BrN2/c1-8-4-2-3-5-9(8)13-7-6-10(11)12-13/h2-7H,1H3 |
InChI-Schlüssel |
WKVJXQNRKMKFEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N2C=CC(=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(6-Methoxybenzo[D]oxazol-2-YL)ethanamine](/img/structure/B11780788.png)




![8-(2-Fluorophenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11780810.png)







